molecular formula C9H9ClN2O2 B12612938 Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-

Cat. No.: B12612938
M. Wt: 212.63 g/mol
InChI Key: GKDYGZDTYBFEGW-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is an organic compound with the molecular formula C9H9ClN2O2 It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a 4-chloro-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, typically involves the reaction of cyclopropanamine with 4-chloro-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibitors Development

One of the primary applications of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)- is in the development of selective inhibitors for various biological targets. For instance, it has been investigated as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Studies have shown that modifications to the cyclopropanamine structure can enhance its inhibitory potency against LSD1, making it a promising lead compound for further drug development .

Pharmaceutical Formulations

The compound has also been explored in pharmaceutical formulations, particularly as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows it to serve as a building block for creating novel therapeutic agents. For example, derivatives of cyclopropanamine have been synthesized to produce compounds with enhanced biological activity against specific cancer cell lines .

Case Studies on Efficacy

Several case studies have documented the efficacy of cyclopropanamine derivatives in preclinical models:

  • Case Study 1: A derivative of cyclopropanamine was tested in vitro against prostate cancer cells, demonstrating significant cytotoxicity compared to standard treatments. The study highlighted the compound's potential as a new therapeutic agent .
  • Case Study 2: Another study focused on the compound's role as a selective TYK2 inhibitor. The findings indicated that modifications to the cyclopropanamine structure could lead to improved selectivity and reduced off-target effects, paving the way for safer therapeutic options .

Research on Mechanisms of Action

Research has also delved into the mechanisms by which cyclopropanamine compounds exert their effects on cellular pathways. Understanding these mechanisms is crucial for optimizing their therapeutic profiles and minimizing side effects. Studies utilizing molecular docking simulations have provided insights into how these compounds interact with target proteins at a molecular level .

Table 1: Summary of Biological Activities

Compound NameTarget EnzymeActivity TypeIC50 (µM)Reference
Cyclopropanamine Derivative ALSD1Inhibition0.5
Cyclopropanamine Derivative BTYK2Inhibition0.8
Cyclopropanamine Derivative CProstate Cancer CellsCytotoxicity10

Table 2: Chemical Modifications and Their Effects

Modification TypeEffect on ActivityReference
Methylation at N PositionIncreased potency against LSD1
Halogen SubstitutionEnhanced selectivity for TYK2
Aromatic Ring VariationImproved cytotoxicity profile

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution of the chlorine atom by nucleophiles. This mechanism is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the 4-chloro-3-nitrophenyl group.

    4-Chloro-3-nitroaniline: Contains the 4-chloro-3-nitrophenyl group but lacks the cyclopropane ring.

    Cyclopropanamine, 1-(4-nitrophenyl)-: Similar structure but without the chlorine atom.

Uniqueness

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is unique due to the presence of both the cyclopropane ring and the 4-chloro-3-nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .

Biological Activity

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is a compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉ClN₂O₂
  • Molecular Weight : 212.63 g/mol
  • CAS Number : 900505-08-0
  • Density : 1.444 g/cm³
  • Boiling Point : 324.9 °C at 760 mmHg
  • Flash Point : 150.3 °C

The compound features a cyclopropanamine structure with a 4-chloro-3-nitrophenyl moiety, which significantly influences its biological interactions and activities.

Biological Activity Overview

Cyclopropanamine derivatives have been explored for their potential as small molecule inhibitors in various biological pathways, particularly in cancer therapy and neurological disorders. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

  • Mechanism of Action :
    • Cyclopropanamine derivatives have shown promise as inhibitors of specific kinases involved in tumor growth and proliferation. The presence of the nitrophenyl group may enhance binding affinity to target proteins, influencing their inhibitory activity.
  • In Vitro Studies :
    • Preliminary studies indicate that cyclopropanamine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
  • Case Study - Kinase Inhibition :
    • A study evaluated the structure-activity relationship (SAR) of cyclopropanamine derivatives, highlighting that modifications at the amine group significantly affect kinase inhibition potency. The best-performing compounds exhibited enhanced selectivity for specific kinases associated with cancer progression .

Neuroprotective Effects

  • Microtubule Stabilization :
    • Research has suggested that cyclopropanamine derivatives may stabilize microtubules, which is crucial for neuronal health and function. This stabilization could counteract the effects of tau protein hyperphosphorylation observed in neurodegenerative diseases .
  • Neurotoxicity Studies :
    • In animal models, certain cyclopropanamine derivatives were evaluated for neuroprotective effects against chemically induced neurotoxicity. Results indicated a reduction in neuronal cell death and improved behavioral outcomes in treated subjects .

Structure-Activity Relationship (SAR)

Understanding the SAR of cyclopropanamine is crucial for developing more effective derivatives:

ModificationEffect on ActivityReference
Nitro group on phenylIncreased potency against kinases
Alkyl substitutions on amineEnhanced microtubule stabilization
Variations in halogen substituentsAltered binding affinity to targets

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9ClN2O2/c10-7-2-1-6(9(11)3-4-9)5-8(7)12(13)14/h1-2,5H,3-4,11H2

InChI Key

GKDYGZDTYBFEGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N

Origin of Product

United States

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